molecular formula C15H8BrClN2O3S B10973831 6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide

6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B10973831
M. Wt: 411.7 g/mol
InChI Key: ASCAQWYPVLZJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of Halogens: Bromination and chlorination reactions can be carried out using bromine and chlorine sources under controlled conditions.

    Nitrophenyl Substitution: The nitrophenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro, bromo, and chloro can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-chloro-1-benzothiophene-2-carboxamide: Lacks the nitrophenyl group.

    6-bromo-3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide: Contains a methyl group instead of a nitro group.

    6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

The unique combination of bromine, chlorine, and nitrophenyl groups in 6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide can impart distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C15H8BrClN2O3S

Molecular Weight

411.7 g/mol

IUPAC Name

6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8BrClN2O3S/c16-8-5-6-9-12(7-8)23-14(13(9)17)15(20)18-10-3-1-2-4-11(10)19(21)22/h1-7H,(H,18,20)

InChI Key

ASCAQWYPVLZJDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.